
4-Bromo-2-hydroxybenzoic Acid
Overview
Description
4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0, C₇H₅BrO₃) is a brominated derivative of salicylic acid with a molecular weight of 217.02 g/mol. Its structure features a hydroxyl (-OH) group at the 2-position, a carboxylic acid (-COOH) at the 1-position, and a bromine atom at the 4-position of the benzene ring. Key physical properties include a melting point of 164–165°C, a predicted pKa of 2.71, and a density of 1.861 g/cm³ .
The compound exhibits a planar molecular geometry stabilized by intramolecular O–H⋯O hydrogen bonds, forming an S(6) ring motif. Intermolecular Br⋯Br interactions (3.4442 Å) and O–H⋯O hydrogen bonds between carboxylic acid groups create a one-dimensional crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination of salicylic acid. The reaction typically uses bromine in the presence of a solvent like acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the fourth position .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of bromine and copper (II) bromide as catalysts. The reaction is carried out in a solvent such as acetonitrile under nitrogen atmosphere. The reaction mixture is cooled to 0°C, and the precursor is added portion-wise. The organic extracts are then washed, dried, and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-scorch Agent
One of the primary applications of 4-bromo-2-hydroxybenzoic acid is as an anti-scorch agent in rubber production. It helps prevent premature vulcanization during the processing of rubber, thereby enhancing the quality and durability of rubber products .
1.2 Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the development of SGLT2 inhibitors , which are promising therapeutic agents for diabetes management. The compound's role as a precursor allows for the efficient production of these critical medications .
Material Science Applications
2.1 Ultraviolet Absorbers
In the field of materials science, this compound is employed in the production of ultraviolet (UV) absorbers . These compounds are essential in protecting materials from UV radiation degradation, thereby extending their lifespan and maintaining their physical properties .
2.2 Foaming Agents
The compound is also used as an intermediate in the manufacturing of foaming agents , which find applications in various industries including packaging and construction. These foaming agents contribute to lightweight materials that possess good insulation properties .
Biological Research Applications
3.1 Antimicrobial Properties
Research indicates that derivatives of salicylic acid, including this compound, exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in developing antimicrobial agents .
3.2 Crystal Structure Studies
The crystal structure of this compound has been extensively studied to understand its molecular interactions and stability. The compound forms hydrogen bonds that contribute to its structural integrity, which is crucial for its functionality in various applications .
Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study highlighted the industrial-scale synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated a high yield and cost-effectiveness, showcasing the compound's significance in pharmaceutical manufacturing .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, this compound was tested against several pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development into a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom enhances its reactivity, making it a valuable compound in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-bromo-2-hydroxybenzoic acid with structurally related brominated and hydroxylated benzoic acid derivatives:
Crystal Packing and Intermolecular Interactions
- This compound forms trans-dimeric R₂²(8) rings via O–H⋯O hydrogen bonds, extended into 1D chains through Br⋯Br contacts. Its isomer (compound II) lacks Br⋯Br interactions, instead forming C–H⋯O-based sheets .
- 4-Hydroxybenzoic acid exhibits a layered structure via O–H⋯O hydrogen bonds but lacks halogen interactions, resulting in lower thermal stability .
Biological Activity
4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0) is a derivative of salicylic acid, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
This compound is characterized by the following chemical properties:
- Molecular Formula : C7H5BrO3
- Molecular Weight : 217.02 g/mol
- Log P (octanol-water partition coefficient) : 1.87, indicating moderate lipophilicity.
- Solubility : It is soluble in organic solvents and shows limited solubility in water.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of salicylic acid exhibit significant antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Antifungal Properties : The compound has been identified as an effective antifungal agent against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Its efficacy is linked to its ability to inhibit fungal growth through disruption of cell wall synthesis .
- Anti-inflammatory Effects : Similar to other salicylic acid derivatives, this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting cyclooxygenase enzymes .
Antimicrobial Studies
Recent research highlighted the compound's potential as an antimicrobial agent. In vitro studies reported minimum inhibitory concentrations (MIC) for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 10 |
Candida albicans | 20 |
These results indicate that this compound could be a candidate for developing new antimicrobial therapies .
Antifungal Activity
The antifungal efficacy was further demonstrated in a study where the compound inhibited the growth of several phytopathogenic fungi at concentrations ranging from 50 to 100 µg/mL. The mechanism is believed to involve the disruption of fungal cell wall integrity .
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory evaluation showed that the application of this compound on infected plant tissues resulted in a significant reduction in fungal load, suggesting its potential use as a biopesticide in agricultural practices.
- Clinical Relevance : In a controlled trial involving healthy subjects consuming organic diets rich in phenolic compounds, an increase in urinary excretion of metabolites related to this compound was observed, indicating its bioavailability and potential health benefits .
Q & A
Q. Basic: What are the recommended synthetic methods for preparing 4-Bromo-2-hydroxybenzoic Acid in laboratory settings?
This compound is typically synthesized via halogenation and functional group modification of substituted benzoic acids. A common approach involves bromination of 2-hydroxybenzoic acid derivatives under controlled conditions. For example, methylation of the hydroxy group using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base has been reported for similar brominated compounds, yielding intermediates like 4-bromo-2-methoxybenzoic acid . Subsequent deprotection steps (e.g., acid hydrolysis) can regenerate the hydroxy group. Alternative routes may employ Buchwald–Hartwig coupling for introducing aromatic substituents, as demonstrated in the synthesis of acridinium derivatives from this compound .
Q. Basic: How should researchers handle and store this compound to ensure safety and stability?
While specific safety data for this compound is limited, general handling protocols for brominated aromatic acids apply:
- Storage : Keep in a cool, dry place (2–30°C) away from oxidizing agents, strong acids/bases, and food products. Use airtight containers to prevent moisture absorption .
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
- Spill Management : Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of waste as halogenated organic compounds .
Q. Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromine at C4, hydroxyl at C2) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material) using reverse-phase columns and UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting points (e.g., ~181°C for related brominated benzoic acids) to literature values to assess crystallinity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHBrO) and isotopic patterns for bromine .
Q. Advanced: How can this compound be utilized as a precursor in palladium-catalyzed cross-coupling reactions for complex molecule synthesis?
The bromine atom at C4 serves as a reactive site for cross-coupling . For example:
- Suzuki–Miyaura Coupling : React with aryl boronic acids in the presence of Pd(PPh) and NaCO to form biaryl structures, useful in pharmaceutical intermediates .
- Buchwald–Hartwig Amination : Coupling with amines (e.g., dimethylacridin) generates acridinium derivatives for chemiluminescent probes, as shown in the synthesis of DMAC-HBA .
- Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis enables access to conjugated systems for materials science .
Q. Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
Contradictions in reactivity (e.g., solubility vs. reaction efficiency) can be addressed through:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions versus protic solvents (MeOH, HO) for acid-base interactions. Evidence suggests DMF enhances solubility and reaction rates in palladium-mediated couplings .
- Additive Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve halogen displacement kinetics.
- Computational Modeling : Density Functional Theory (DFT) studies can predict electron-deficient sites (C4 bromine) and guide solvent selection .
Q. Advanced: What role does this compound play in the synthesis of fluorescent probes or chemiluminescent materials?
This compound acts as a scaffold for photoactive materials . For instance:
- DMAC-HBA Synthesis : Coupling with dimethylacridin via Buchwald–Hartwig amination produces a chemiluminescent emitter with aggregation-induced emission (AIE) properties, enabling high-contrast imaging in biological systems .
- Fluorescent Tagging : Functionalization with fluorophores (e.g., BODIPY) through esterification or amidation creates pH-sensitive probes for cellular imaging .
- Polymer Synthesis : Incorporate into conjugated polymers for organic light-emitting diodes (OLEDs), leveraging its electron-withdrawing bromine and hydroxy groups for charge transport modulation .
Properties
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-28-0 | |
Record name | 1666-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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